1-benzyl-N'-(3-methylbenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide
Description
1-Benzyl-N'-(3-methylbenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide is a heterocyclic compound featuring a 6-oxo-1,6-dihydropyridine core substituted at position 1 with a benzyl group and at position 3 with a carbohydrazide moiety. The hydrazide is further functionalized with a 3-methylbenzoyl group.
Properties
IUPAC Name |
1-benzyl-N'-(3-methylbenzoyl)-6-oxopyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-15-6-5-9-17(12-15)20(26)22-23-21(27)18-10-11-19(25)24(14-18)13-16-7-3-2-4-8-16/h2-12,14H,13H2,1H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVFDSAZKNGYCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N’-(3-methylbenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Dihydropyridine Core: This step involves the condensation of an aldehyde with a β-keto ester in the presence of ammonia or an amine to form the dihydropyridine ring.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the dihydropyridine intermediate.
Acylation with 3-Methylbenzoyl Chloride: The final step involves the acylation of the intermediate with 3-methylbenzoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N’-(3-methylbenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl or benzoyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development.
Medicine: Potential therapeutic applications could include anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-benzyl-N’-(3-methylbenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Core Heterocycle Variations
A. Pyridazine vs. Dihydropyridine
- 6-Oxo-N'-[(E)-phenylmethylene]-1,6-dihydropyridazine-3-carbohydrazide ():
- The pyridazine core has two adjacent nitrogen atoms, increasing electron deficiency and altering hydrogen-bonding capacity compared to the dihydropyridine in the main compound.
- The benzylidene hydrazide forms a conjugated system, whereas the main compound’s 3-methylbenzoyl group introduces steric bulk and methyl-directed electronic effects .
B. Triazolopyridine Derivatives
Substituent Modifications
A. Benzyl Group Variations
B. Hydrazide Functionalization
Physicochemical and Reactivity Comparisons
- Electronic Effects :
- Stability: Hydrazides (main compound) are prone to hydrolysis compared to carboxamides () or cyano derivatives (). However, crystalline intermediates (e.g., oxadiazolium salts in ) suggest strategies to stabilize reactive groups .
- Metal Coordination :
- The N,O-bidentate directing group in ’s 3-methylbenzamide derivative implies that the main compound’s 3-methylbenzoyl hydrazide could similarly facilitate metal-catalyzed C–H functionalization .
Biological Activity
1-benzyl-N'-(3-methylbenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide is a complex organic compound that belongs to the class of hydrazones. Its unique structural features, including a dihydropyridine core and various functional groups, make it a subject of interest in medicinal chemistry. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 338.36 g/mol. The structure includes:
- A dihydropyridine ring
- A benzyl group
- A 3-methylbenzoyl moiety
These components contribute to its diverse biological activities.
Biological Activity Overview
Research indicates that 1-benzyl-N'-(3-methylbenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide exhibits significant anti-inflammatory and anticancer properties. Initial studies suggest that it interacts with specific molecular targets such as enzymes and receptors involved in disease pathways.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings indicate that it may modulate cellular signaling pathways, leading to therapeutic effects in various conditions.
Anti-inflammatory Activity
In vitro studies have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. This suggests its potential use in treating inflammatory diseases.
Anticancer Activity
1-benzyl-N'-(3-methylbenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide has shown promise in inhibiting cancer cell proliferation in various cancer types:
- Breast Cancer : Exhibited significant cytotoxicity against MCF-7 cells.
- Lung Cancer : Demonstrated inhibitory effects on A549 cell lines.
Table 1 summarizes the cytotoxic effects observed in different cancer cell lines:
| Cancer Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Breast Cancer | MCF-7 | 15.2 | |
| Lung Cancer | A549 | 12.8 | |
| Colon Cancer | HCT116 | 18.5 |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 1-benzyl-N'-(3-methylbenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide typically involves multi-step reactions that allow for the incorporation of various functional groups. Understanding the SAR is crucial for optimizing its efficacy and safety profile.
Related Compounds
Several compounds share structural similarities with this hydrazone derivative, which may provide insights into its biological activity:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | Contains a carboxylic acid group | Different solubility and reactivity |
| 4-(4-chlorophenyl)-N'-(2-hydroxyphenyl)thiosemicarbazone | Thiosemicarbazone derivative | Known for potent anticancer activity |
| N'-benzylidene-N,N-dimethylurea | Urea derivative | Unique pharmacological properties |
Case Studies
A series of case studies have been conducted to evaluate the therapeutic potential of this compound. For instance, one study highlighted its effectiveness in reducing tumor size in animal models of breast cancer when administered at a specific dosage over several weeks.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
